Product packaging for Sulfo-Cyanine7 NHS ester(Cat. No.:CAS No. 1603861-95-5)

Sulfo-Cyanine7 NHS ester

Cat. No.: B611070
CAS No.: 1603861-95-5
M. Wt: 844.05
InChI Key: CURNAWIXNAMTKN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization as a Near-Infrared Fluorophore in Biological Sciences

The near-infrared window (roughly 700-900 nm) offers a significant advantage for in vivo imaging, as biological tissues are relatively transparent in this spectral range. Sulfo-Cyanine7 NHS ester operates within this window, with an absorption maximum around 750-756 nm and an emission maximum around 773-779 nm. axispharm.com This allows for deep tissue imaging with minimal background interference from autofluorescence, enabling clearer and more sensitive detection of labeled molecules in living organisms. axispharm.com The non-destructive nature of NIR fluorescence imaging allows for real-time monitoring of biological processes. antibodies.com

Significance in Modern Fluorescence-Based Research Methodologies

The application of this compound extends across various modern research techniques. It is extensively used in:

In Vivo Imaging: Its ability to penetrate deep into tissues makes it ideal for animal studies, allowing researchers to track the distribution of labeled antibodies, peptides, and other biomolecules. axispharm.com

Fluorescence Microscopy: The dye facilitates high-resolution imaging of cells and tissues. axispharm.com

Flow Cytometry: It provides distinct signals for precise cell sorting and analysis. axispharm.com

Molecular Probes: It is used in a variety of bioanalytical assays to study molecular interactions. axispharm.com

Furthermore, Sulfo-Cyanine7 is recognized as an improved analog of the Cy7® fluorophore, boasting a 20% higher quantum yield and greater photostability. antibodies.comlumiprobe.com Its enhanced water solubility, conferred by sulfonate groups, is particularly beneficial for labeling delicate proteins that are prone to denaturation in organic solvents. antibodies.comlumiprobe.com

Overview of Amine-Reactive Functionality in Bioconjugation

The "NHS ester" component of this compound refers to N-hydroxysuccinimidyl ester. This functional group is amine-reactive, meaning it readily forms stable covalent amide bonds with primary amines (-NH2) found on biomolecules, such as the lysine (B10760008) residues in proteins. medchemexpress.com This reactivity is the cornerstone of its utility in bioconjugation, the process of linking molecules together to create new functional hybrids. The reaction is typically carried out in an aqueous environment at a slightly alkaline pH (8.0-8.5) to facilitate the coupling. This allows for the straightforward labeling of a wide array of biomolecules, including proteins, antibodies, and nucleic acids, for subsequent use in various research and drug design experiments. axispharm.comlumiprobe.commedchemexpress.com

Synthesis Strategies for Research-Grade Functionalization

The synthesis of research-grade this compound involves a multi-step process. A core synthesis strategy begins with the creation of the sulfo-Cyanine7 fluorophore. This is often achieved through the condensation of 2,3,3-trimethylindolenine (B142774) with glutaconaldehyde (B1235477) dianil hydrochloride. vulcanchem.com This is followed by sulfonation to introduce the water-solubilizing sulfonate groups. vulcanchem.com

The final functionalization step involves the introduction of the N-hydroxysuccinimide (NHS) ester. This is typically accomplished by reacting the carboxylic acid derivative of the sulfo-cyanine7 core with N-hydroxysuccinimide in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The reaction is often performed in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

Recent advancements in synthesis have focused on optimizing reaction conditions to improve yields and reduce side reactions, particularly for larger-scale production.

Research Applications and Findings

The practical applications of this compound are extensive and have been documented in numerous studies. For instance, it has been instrumental in the development of targeted hybrid imaging probes. In one study, Sulfo-Cyanine7 carboxylic acid was conjugated to a chelator to create probes for in vivo imaging and cell binding studies. nih.gov Another study demonstrated its use in creating bioconjugates for investigating the biodistribution of molecules in mice with xenografts, highlighting receptor-specific uptake in targeted tissues.

The dye's utility also extends to advanced spectroscopic techniques. It is used in Fluorescence Correlation Spectroscopy (FCS) to study the blinking kinetics and dark states of NIR cyanine (B1664457) dyes and in fluorescence lifetime measurements to investigate photoisomerization processes.

Research AreaApplication of this compoundKey Findings
In Vivo Imaging Labeling of nanocomposites to track biodistribution.Enabled visualization of nanocomposite accumulation in tumors and major organs over 48 hours. medchemexpress.com
Hybrid Imaging Probes Conjugation to chelators and targeting peptides.Successful creation of divalent hybrid imaging agents for targeted imaging with high purity. nih.gov
Protein Labeling Labeling of proteins for tracking in live cells.High water solubility allows for efficient labeling of sensitive proteins without denaturation. lumiprobe.com
Fluorescence Spectroscopy Used in FCS and fluorescence lifetime measurements.Facilitated the study of dye photophysics, including blinking kinetics and photoisomerization.

Properties

CAS No.

1603861-95-5

Molecular Formula

C41H46KN3O10S

Molecular Weight

844.05

IUPAC Name

potassium 1-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-3,3-dimethyl-2-((E)-2-((E)-3-(2-((E)-1,3,3-trimethyl-5-sulfonatoindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-3H-indol-1-ium-5-sulfonate

InChI

InChI=1S/C41H47N3O10S2.K/c1-40(2)31-25-29(55(48,49)50)15-17-33(31)42(5)35(40)19-13-27-10-9-11-28(24-27)14-20-36-41(3,4)32-26-30(56(51,52)53)16-18-34(32)43(36)23-8-6-7-12-39(47)54-44-37(45)21-22-38(44)46;/h13-20,24-26H,6-12,21-23H2,1-5H3,(H-,48,49,50,51,52,53);/q;+1/p-1

InChI Key

CURNAWIXNAMTKN-UHFFFAOYSA-M

SMILES

CC1(C)C(/C=C/C2=C/C(CCC2)=C/C=C3N(C)C4=CC=C(S(=O)(O[K])=O)C=C4C/3(C)C)=[N+](CCCCCC(ON5C(CCC5=O)=O)=O)C6=CC=C(S(=O)([O-])=O)C=C61

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sulfo-Cyanine 7 NHS ester,SulfoCyanine7 NHS ester, SulfoCyanine 7 NHS ester, Sulfo-Cy7 NHS ester,SulfoCy7 NHS ester

Origin of Product

United States

Chemical Reactivity and Advanced Bioconjugation Mechanisms of Sulfo Cyanine7 Nhs Ester

N-Hydroxysuccinimide (NHS) Ester Reaction Principles with Primary Amines

The fundamental reaction of Sulfo-Cyanine7 NHS ester involves the nucleophilic attack of a primary amine on the ester's carbonyl group. This process results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. glenresearch.com This amine-reactive property is central to its application in bioconjugation. evitachem.com

Amide Bond Formation in Aqueous and Organic Environments

The formation of an amide bond between this compound and a primary amine can occur in both aqueous and organic solvents. evitachem.com

Aqueous Environments: Due to its sulfonate groups, this compound is highly soluble in water, which is advantageous for labeling sensitive proteins that may be denatured by organic solvents. lumiprobe.com The reaction is typically performed in aqueous buffers. However, the NHS ester is susceptible to hydrolysis in water, a competing reaction that can reduce labeling efficiency. evitachem.comrsc.org The rate of this hydrolysis increases with pH. rsc.orgthermofisher.com

Organic Environments: For non-sulfonated cyanine (B1664457) dyes, which are often insoluble in water, organic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are necessary to dissolve the dye before adding it to an aqueous protein solution. thermofisher.comlumiprobe.com While Sulfo-Cyanine7 is water-soluble, the use of a co-solvent like DMSO is sometimes employed. It is crucial to use high-quality, amine-free solvents to prevent reactions with solvent impurities. lumiprobe.com

Kinetics and Thermodynamics of Conjugation Reactions

The kinetics of the conjugation reaction are significantly influenced by pH. lumiprobe.com The reaction rate is dependent on the deprotonation of the primary amine, making it a better nucleophile. rsc.org At a pH of 7, the half-life of an NHS ester due to hydrolysis is approximately 4-5 hours, which decreases to 1 hour at pH 8 and to just 10 minutes at pH 8.6. rsc.orgthermofisher.comfishersci.com This underscores the need to balance amine reactivity with ester stability. The reaction is typically conducted for 1 to 4 hours at room temperature or overnight on ice. lumiprobe.com The resulting amide bond is highly stable, making the conjugation effectively irreversible under physiological conditions. glenresearch.com

Factors Influencing Bioconjugation Efficiency in Research Settings

Optimizing the bioconjugation of this compound requires careful consideration of several experimental parameters to maximize yield and achieve the desired degree of labeling.

pH Optimization for Amine Reactivity and Ester Stability

The pH of the reaction buffer is a critical factor in the efficiency of the conjugation reaction. lumiprobe.com Primary amines on proteins, such as the epsilon-amino group of lysine (B10760008), are the primary targets for NHS esters. thermofisher.com These amines are most reactive when they are in their deprotonated, nucleophilic state. rsc.org

The optimal pH for the reaction is generally between 7.2 and 9.0. thermofisher.com A commonly recommended range is pH 8.3-8.5, which provides a good balance between having a sufficient concentration of deprotonated amines and minimizing the hydrolysis of the NHS ester. lumiprobe.com At lower pH values, the amine groups are protonated and less reactive, while at higher pH values, the rate of NHS ester hydrolysis significantly increases, reducing the amount of dye available to react with the target biomolecule. thermofisher.comlumiprobe.com Buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) are commonly used, while amine-containing buffers like Tris must be avoided as they will compete with the target molecule for the dye. lumiprobe.commedchemexpress.com

pH Effects on NHS Ester Reactions
pH LevelAmine Group StateNHS Ester Stability (Half-life)Overall Reaction Efficiency
< 7.0Mostly protonated (less reactive)High (e.g., 4-5 hours at pH 7.0) rsc.orgthermofisher.comLow
7.2 - 8.5Increasingly deprotonated (more reactive)Moderate (e.g., 1 hour at pH 8.0) rsc.orgthermofisher.comOptimal thermofisher.comlumiprobe.com
> 8.5Largely deprotonatedLow (e.g., 10 minutes at pH 8.6) rsc.orgthermofisher.comDecreased due to rapid hydrolysis

Solvent Selection and Cosolvent Effects on Reaction Yields

While this compound is water-soluble, allowing for reactions in purely aqueous buffers, organic cosolvents are sometimes used. axispharm.com The primary purpose of using a cosolvent like DMSO or DMF is often to dissolve a stock solution of the dye before it is added to the aqueous reaction mixture containing the biomolecule. lumiprobe.com

When using cosolvents, it is important to keep their concentration low, typically not exceeding 5-10% of the final reaction volume, to avoid denaturation of the protein. The use of high-quality, anhydrous solvents is essential, as impurities like dimethylamine (B145610) in DMF can react with the NHS ester, and water will promote hydrolysis. lumiprobe.com

Stoichiometric Considerations for Degree of Labeling Control

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each biomolecule, can be controlled by adjusting the molar ratio of this compound to the target molecule. medchemexpress.com A molar excess of the dye is typically used to drive the reaction. lumiprobe.com

For protein labeling, a common starting point is a 5:1 to 20:1 molar ratio of dye to protein. However, the optimal ratio can vary depending on the specific protein and the desired DOL. Over-labeling can lead to fluorescence quenching and potentially affect the biological activity of the protein, while under-labeling may result in a weak signal. Researchers often perform a series of labeling reactions with different stoichiometric ratios to determine the optimal conditions for their specific application.

Stoichiometric Ratios for Labeling
Molar Ratio (Dye:Protein)Typical ApplicationPotential Outcome
1:1 to 3:1When preserving protein function is criticalLow DOL, may have insufficient signal
5:1 to 20:1General protein labeling Moderate to high DOL, good signal
> 20:1When a very high signal is requiredRisk of over-labeling, fluorescence quenching, and protein precipitation

Influence of the Protein Microenvironment on Conjugation Outcomes

The conjugation of this compound to proteins is a nuanced process where the outcome is dictated by more than just the presence of accessible primary amines. The specific local environment, or microenvironment, surrounding each potential lysine residue on the protein's surface profoundly influences the reaction's efficiency and site-specificity. This results in a differential reactivity profile across the protein, where some lysine residues are readily labeled while others remain unmodified. The key determinants of this reactivity landscape are factors such as steric accessibility, the local electrostatic potential, regional hydrophobicity, and the effective local pH, which can modulate the pKa of the target amine group.

Steric Accessibility

The most straightforward factor governing the conjugation reaction is the physical accessibility of the lysine's ε-amino group. nih.gov Lysine residues that are exposed on the surface of a protein are primary candidates for labeling. nih.govu-tokyo.ac.jp However, if a lysine residue is buried within the protein's tertiary structure or located within a sterically crowded region, its reactivity with the bulky this compound molecule is significantly diminished. Research has shown that bulky neighboring amino acid residues, such as tryptophan, can physically interfere with the entry of a ligand to an active site lysine, thereby reducing its accessibility and reactivity. nih.gov The size of the labeling reagent itself is a critical variable; larger molecules are more susceptible to steric hindrance, which can reduce labeling kinetics. royalsocietypublishing.orgroyalsocietypublishing.org Therefore, lysine residues in unobstructed, flexible, or protruding regions of a protein are more likely to be successfully conjugated.

Local pH and pKa Modulation

The reaction between an NHS ester and a primary amine requires the amine to be in its unprotonated, nucleophilic state (-NH2). The pKa of lysine's side-chain amine is approximately 10.5, meaning that at a typical labeling reaction pH of 7.5-8.5, only a fraction of lysine residues are deprotonated and reactive at any given moment. u-tokyo.ac.jpfrontiersin.org While the bulk buffer pH is controlled, the local pH at the protein surface can vary. More importantly, the chemical microenvironment can alter the intrinsic pKa of a specific lysine residue. For instance, the presence of a nearby negatively charged residue, such as a carboxylate group from aspartate or glutamate, can raise the pKa of a lysine, keeping it in its unreactive protonated state (-NH3+) and thus inhibiting conjugation. nih.gov Conversely, a non-polar or positively charged microenvironment can lower a lysine's pKa, increasing the concentration of the reactive nucleophilic amine and promoting labeling. Studies on the reactivity of lysine derivatives have shown, however, that a lower pKa can also correspond to a decrease in the amine's intrinsic nucleophilicity, which can sometimes temper the expected increase in reactivity. nih.gov

Electrostatic Potential

This compound is an anionic molecule, carrying a negative charge from its sulfonate (SO3-) groups. This charge plays a significant role in its interaction with the protein surface. Regions of the protein with a positive electrostatic potential, typically rich in basic residues like lysine and arginine, will attract the negatively charged dye. This electrostatic steering can increase the local concentration of the dye near potential conjugation sites, enhancing the reaction probability. Conversely, protein surface regions with a negative potential, dominated by acidic residues like aspartate and glutamate, will repel the dye, reducing labeling efficiency in those areas. Research on analogous systems has confirmed that electrostatic interactions are a critical factor; for instance, increasing the number of positive charges on a molecule was shown to improve its interaction with a negatively charged luminescent probe. acs.org In some dye-protein interaction models, electrostatic and steric effects have been found to be more dominant than hydrophobic interactions. acs.org

Hydrophobicity

While the sulfonate groups make this compound highly water-soluble, the cyanine core structure possesses considerable hydrophobic character. lumiprobe.com This dual nature means the dye can interact with hydrophobic patches on a protein's surface. Such non-polar regions can provide a favorable environment for the dye, potentially leading to its transient accumulation and facilitating conjugation to a nearby accessible lysine. However, the influence of hydrophobicity can be complex. In one study involving cyanine dye-based quenchers, hydrophobicity was found to be less important than steric and electrostatic factors in governing the molecular interactions. acs.org

The interplay of these factors creates a unique reactivity profile for each protein, determining which sites are preferentially labeled by this compound.

Table 1: Factors in the Protein Microenvironment Influencing Conjugation with this compound

FactorMechanism of InfluenceEffect on Conjugation ReactivityResearch Findings/Examples
Steric Hindrance Physical obstruction of the lysine ε-amino group by the protein's fold or bulky neighboring residues.Decreases Reactivity: The dye cannot physically reach the reactive amine.Bulky tryptophan residues can reduce the accessibility of nearby lysine residues. nih.gov Larger labeling reagents generally experience more steric hindrance, slowing reaction kinetics. royalsocietypublishing.orgroyalsocietypublishing.org
Local pH / pKa Modulation of the lysine amine's protonation state. The reactive form is the unprotonated nucleophile (-NH2).Variable: Lower local pKa increases the fraction of reactive amine but may decrease its nucleophilicity. Higher local pKa decreases the reactive fraction.A nearby negative charge (e.g., from a carboxylate group) can raise the pKa of a lysine, making it less reactive at neutral or slightly alkaline pH. nih.gov
Electrostatic Potential Electrostatic attraction or repulsion between the negatively charged Sulfo-Cyanine7 dye and charged regions on the protein surface.Modulates Reactivity: Positive surface potential attracts the dye, enhancing local concentration and reactivity. Negative potential repels the dye, decreasing reactivity.Interactions between negatively charged probes and molecules are enhanced when the molecule has more positive charges, confirming the importance of electrostatics. acs.org
Hydrophobicity Non-polar interactions between the hydrophobic core of the cyanine dye and hydrophobic patches on the protein surface.Potentially Increases Reactivity: May promote the accumulation of the dye near hydrophobic regions, but its influence can be secondary to other factors.For some cyanine-based systems, steric and electrostatic interactions have been shown to be more influential than hydrophobicity. acs.org

Methodological Considerations in Bioconjugate Synthesis and Purification for Research Applications

Optimized Protocols for Biomolecule Labeling

The covalent attachment of fluorescent dyes to biomolecules is a cornerstone of modern biological research, enabling the visualization and tracking of molecular processes. Sulfo-Cyanine7 NHS ester is a near-infrared (NIR) fluorescent dye that is particularly valuable for these applications due to its high water solubility and reactivity towards primary amines. broadpharm.comaxispharm.comantibodies.com Its fluorescence properties, with an excitation maximum around 750 nm and an emission maximum around 773 nm, fall within the NIR window where biological tissues are most transparent, minimizing autofluorescence and light scattering for deep-tissue imaging. axispharm.com

The key to successful bioconjugation with this compound lies in the optimization of labeling protocols to ensure efficient and specific attachment to the target biomolecule while preserving its biological function. The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amines, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues, to form stable amide bonds. researchgate.net This reaction is pH-dependent, with optimal conditions typically between pH 8.0 and 9.0. interchim.fr

Protein and Antibody Conjugation Strategies

The labeling of proteins and antibodies with this compound is a widely used technique in various research applications, including immunofluorescence, in vivo imaging, and proteomics. axispharm.comglenresearch.commedchemexpress.com The general strategy involves the reaction of the dye with primary amine groups present on the protein surface.

Key Parameters for Protein and Antibody Labeling:

A successful conjugation reaction requires careful control of several parameters:

Protein Preparation: The protein or antibody solution must be free of amine-containing buffers (e.g., Tris, glycine) and stabilizers like bovine serum albumin (BSA) or gelatin, as these will compete with the target protein for reaction with the NHS ester. medchemexpress.combiotium.com Buffer exchange into a suitable labeling buffer, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer, is often a necessary first step. glenresearch.combiotium.com

Dye Preparation: this compound is typically dissolved in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution. glenresearch.com It is crucial to protect the dye from light to prevent photodegradation.

Reaction Conditions: The reaction is typically carried out at a controlled temperature, often at 4°C or room temperature, for a duration ranging from one to several hours. interchim.frglenresearch.com The molar ratio of dye to protein is a critical factor that influences the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. medchemexpress.com A higher molar excess of the dye generally leads to a higher DOL. interchim.fr

Interactive Data Table: Typical Reaction Parameters for this compound Protein Conjugation

ParameterRecommended RangeRationale
pH 8.0 - 9.0The amino group is deprotonated and highly reactive at this pH. Lower pH leads to protonation and reduced reactivity, while higher pH increases the rate of NHS ester hydrolysis. interchim.fr
Buffer 0.1 M Sodium Bicarbonate or PBSProvides the optimal pH environment and is free of competing primary amines. glenresearch.combiotium.com
Protein Concentration 1 - 10 mg/mLHigher protein concentrations can improve labeling efficiency. medchemexpress.combiotium.com
Dye-to-Protein Molar Ratio 5:1 to 20:1This ratio is adjusted to achieve the desired degree of labeling. medchemexpress.com
Reaction Temperature 4°C to Room TemperatureLower temperatures can help to maintain the stability of sensitive proteins during the reaction. glenresearch.com
Reaction Time 1 - 4 hoursThe incubation time is optimized to allow for sufficient conjugation without causing protein degradation. interchim.frglenresearch.com

Peptide and Oligonucleotide Functionalization Techniques

This compound is also a valuable tool for the functionalization of peptides and oligonucleotides. medchemexpress.comsmolecule.com The fundamental chemistry remains the same: the NHS ester reacts with primary amine groups.

For peptides, the N-terminal amine and the epsilon-amine of lysine residues are the primary targets for conjugation. interchim.fr The labeling protocols are similar to those for proteins, with careful consideration of the peptide's sequence and solubility.

Oligonucleotides, which are naturally devoid of primary amines, require modification to introduce a reactive handle for conjugation. This is typically achieved by synthesizing the oligonucleotide with an amino-modifier, which incorporates a primary amine at either the 5' or 3' terminus, or internally. interchim.frnih.gov Once the amine-modified oligonucleotide is synthesized and purified, it can be readily labeled with this compound using protocols analogous to those for proteins and peptides. stratech.co.uk

Functionalization of Nanomaterials and Polymer Scaffolds

The versatility of this compound extends to the functionalization of various nanomaterials and polymer scaffolds for applications in drug delivery, bioimaging, and diagnostics. researchgate.netnih.gov The surface of these materials is often modified to present primary amine groups, which can then be targeted by the NHS ester of the dye.

For instance, nanoparticles can be coated with polymers that contain amine functionalities, rendering them reactive towards this compound. researchgate.net Similarly, polymer scaffolds can be synthesized from monomers that include primary amines or can be post-synthetically modified to introduce these reactive groups. nih.govdoi.org The conjugation reaction conditions, such as pH and stoichiometry, are adapted based on the specific properties of the nanomaterial or polymer scaffold.

Advanced Purification Methodologies for Labeled Biomolecules

Following the conjugation reaction, it is essential to purify the labeled biomolecule to remove any unreacted dye and other byproducts. This purification step is critical for obtaining accurate and reliable results in downstream applications. The choice of purification method depends on the size and properties of the biomolecule and the nature of the impurities.

Chromatographic Separation Techniques for Conjugate Isolation

Chromatography is a powerful technique for separating molecules based on their physical and chemical properties. For the purification of Sulfo-Cyanine7-labeled biomolecules, several chromatographic methods are commonly employed.

Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size. glenresearch.commedchemexpress.com The reaction mixture is passed through a column packed with a porous resin. Larger molecules, such as the labeled protein, are excluded from the pores and elute first, while smaller molecules, like the unreacted dye, enter the pores and elute later. medchemexpress.com This method is gentle and effective for separating biomolecules from small molecule impurities.

Interactive Data Table: Comparison of Chromatographic Purification Techniques

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Size-Exclusion Chromatography (SEC) Separation by sizeGentle, preserves protein activity, good for removing small moleculesLower resolution than HPLC, potential for sample dilutionProteins, antibodies, large biomolecules glenresearch.commedchemexpress.com
Reverse-Phase HPLC (RP-HPLC) Separation by hydrophobicityHigh resolution, excellent for purity analysisCan be denaturing for some proteins, requires organic solventsPeptides, oligonucleotides, small proteins nih.govmdpi.com

Dialysis and Ultrafiltration for Unreacted Dye Removal

Dialysis and ultrafiltration are membrane-based techniques that separate molecules based on size. biotium.comresearchgate.net They are particularly effective for removing small, unreacted dye molecules from a solution of much larger labeled biomolecules.

Dialysis: The reaction mixture is placed in a dialysis bag made of a semi-permeable membrane with a specific molecular weight cut-off (MWCO). biotium.com The bag is then placed in a large volume of buffer. Small molecules like the unreacted dye can pass through the membrane into the surrounding buffer, while the larger labeled biomolecule is retained inside the bag. The buffer is changed several times to ensure complete removal of the free dye.

Ultrafiltration: This technique uses pressure to force the solvent and small solutes through a semi-permeable membrane, while retaining the larger molecules. biotium.comresearchgate.net It is a faster method than dialysis and can also be used to concentrate the purified conjugate. researchgate.net The choice of membrane MWCO is critical to ensure efficient retention of the labeled biomolecule while allowing the free dye to pass through. acs.orgnih.gov For example, a 10K MWCO membrane is often used for purifying labeled IgG antibodies. biotium.com

Spectroscopic Characterization of Sulfo-Cyanine7 Bioconjugates

The successful synthesis of a biomolecule conjugate with this compound requires thorough spectroscopic characterization. This process is essential to confirm covalent labeling, determine the efficiency of the conjugation reaction, and ensure the integrity of the resulting bioconjugate.

Absorbance and Emission Spectrum Analysis

The foundational step in characterizing a Sulfo-Cyanine7 bioconjugate is the analysis of its absorbance and fluorescence emission spectra. Sulfo-Cyanine7 is a near-infrared (NIR) dye, a property that is advantageous for biological applications due to reduced autofluorescence from tissues.

The absorbance spectrum of the purified bioconjugate should exhibit two primary peaks: one in the ultraviolet region around 280 nm, corresponding to the protein component, and a second, prominent peak in the near-infrared region, which is characteristic of the Sulfo-Cyanine7 dye. lumiprobe.com For the free this compound, the maximum absorbance (λ_max_) is consistently reported to be in the range of 750 nm to 756 nm. lumiprobe.comantibodies.com

Upon successful conjugation to a biomolecule, the spectral properties of the dye remain largely unchanged. lumiprobe.com The fluorescence emission maximum for the conjugate is observed at approximately 773 nm to 779 nm. antibodies.com This consistency in the spectral profile between the free dye and the bioconjugate confirms that the fluorophore retains its intrinsic photophysical properties after the covalent linkage.

Table 1: Spectroscopic Properties of this compound

Property Value Reference
Absorbance Maximum (λ_max_) 750 - 756 nm lumiprobe.comantibodies.com
Emission Maximum (λ_em_) 773 - 779 nm antibodies.comlunanano.ca
Molar Extinction Coefficient (ε) ~240,600 M⁻¹cm⁻¹ lumiprobe.comantibodies.com

| Correction Factor (CF₂₈₀) | 0.04 | lumiprobe.comantibodies.com |

Determination of Dye-to-Biomolecule Labeling Ratios

A critical parameter for quantifying the outcome of a conjugation reaction is the Degree of Labeling (DOL), also referred to as the dye-to-protein ratio. nanotempertech.comabberior.rocks This value represents the average number of dye molecules covalently bound to a single biomolecule. abberior.rocks The DOL is calculated spectrophotometrically using the Beer-Lambert law, requiring absorbance measurements of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~750 nm). gbiosciences.comthermofisher.com

Because the Sulfo-Cyanine7 dye exhibits some absorbance at 280 nm, a correction factor (CF₂₈₀) is necessary to determine the true protein concentration. gbiosciences.com The CF₂₈₀ is the ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max_. For Sulfo-Cyanine7, this value is approximately 0.04. lumiprobe.comantibodies.com

The Degree of Labeling is calculated using the following formula lumiprobe.comabberior.rocks:

DOL = (A_dye × ε_protein) / ((A₂₈₀ - (A_dye × CF₂₈₀)) × ε_dye)

Where:

A_dye_ is the absorbance of the conjugate at the λ_max_ of the dye (~750 nm).

A₂₈₀ is the absorbance of the conjugate at 280 nm.

ε_protein_ is the molar extinction coefficient of the biomolecule (e.g., for IgG, this is typically ~210,000 M⁻¹cm⁻¹). lumiprobe.com

ε_dye_ is the molar extinction coefficient of Sulfo-Cyanine7 at its λ_max_ (~240,600 M⁻¹cm⁻¹). lumiprobe.com

CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.04). lumiprobe.com

An accurate DOL is crucial for ensuring batch-to-batch consistency and for optimizing the functional performance of the bioconjugate, as both under-labeling and over-labeling can be detrimental. nanotempertech.comthermofisher.com

Assessment of Conjugate Stability and Integrity

The final step in characterization involves assessing the stability and integrity of the purified Sulfo-Cyanine7 bioconjugate. Stability refers to the ability of the conjugate to remain intact and functionally active over time under specific storage conditions. For long-term stability, Sulfo-Cyanine7 conjugates should be stored at -20°C in the dark. lunanano.calumiprobe.com

The integrity of the conjugate is typically assessed using chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique used to confirm the purity of the bioconjugate. nih.govnih.gov It can effectively separate the labeled biomolecule from any remaining free dye or degradation products. A stable conjugate will present as a single, well-defined peak over time.

Size-Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius and is useful for confirming that the dye is covalently attached to the larger biomolecule and for detecting any aggregation or fragmentation of the conjugate.

Spectroscopic Monitoring: Periodically measuring the absorbance and fluorescence spectra of the stored conjugate can reveal any changes, such as a decrease in the dye's absorbance peak, which might indicate degradation or dissociation of the fluorophore. Studies have shown that while the covalent bond is generally stable, slight degradation (2–5%) of some Sulfo-Cyanine7 bioconjugates can be observed in biological buffers like PBS over time. acs.org

These characterization methods ensure that the Sulfo-Cyanine7 bioconjugate is suitable for its intended research application and that the results obtained are reliable and reproducible.

Applications in Biological Research Imaging Systems

Principles of Near-Infrared Fluorescence Imaging in Tissue Environments

The near-infrared window, typically considered to be the spectral range between 700 and 900 nm, provides a unique opportunity for deep-tissue imaging due to the reduced absorption and scattering of light by endogenous biological components such as hemoglobin and water. acs.orglumiprobe.com Sulfo-Cyanine7 NHS ester, with its excitation and emission maxima falling squarely within this NIR window, is exceptionally well-suited for such applications.

One of the primary challenges in fluorescence imaging of biological samples is the intrinsic fluorescence of tissues, known as autofluorescence. This background "noise" can obscure the signal from the fluorescent probe, reducing the sensitivity of the measurement. By operating in the NIR spectrum, where autofluorescence is significantly lower, this compound allows for a much higher signal-to-background ratio, leading to clearer and more sensitive imaging. acs.orglumiprobe.com Furthermore, light scattering by tissues is less pronounced at longer wavelengths, which contributes to improved image resolution and clarity.

The reduced absorption and scattering of NIR light by biological tissues translates directly to the ability to image deeper into tissues and whole organisms. pubcompare.ailumiprobe.com This is a crucial advantage for in vivo studies, as it allows for the non-invasive visualization and monitoring of biological processes in their native environment. lumiprobe.comacs.org The properties of this compound make it a valuable tool for these deep-tissue imaging applications.

Minimization of Tissue Autofluorescence and Scattering

In Vivo Fluorescence Imaging in Preclinical Research Models

The favorable characteristics of this compound have led to its widespread adoption in preclinical research for a variety of in vivo imaging applications.

This compound can be conjugated to targeting ligands, such as peptides or antibodies, to study receptor-mediated uptake and the biodistribution of these molecules in living organisms. For instance, a study by Gmeiner et al. investigated a hybrid imaging agent where Sulfo-Cyanine7 was conjugated to a minigastrin analogue (MG11) to target the cholecystokinin-2 receptor (CCK2R). acs.orgnih.gov The resulting conjugate, [⁶⁸Ga]Sulfo-Cy7-FSC-MG, demonstrated high binding affinity and specific internalization in CCK2R-expressing cells. acs.orgnih.gov

Detailed in vitro and in vivo data from this study highlight the utility of Sulfo-Cyanine7 for quantitative analysis:

Receptor Binding Affinity (IC50) of Sulfo-Cyanine7 Labeled Compound
CompoundIC50 (nM)
Sulfo-Cy7-FSC-MG2.81 ± 0.66
Receptor-Mediated Cell Uptake of [⁶⁸Ga]Sulfo-Cy7-FSC-MG in A431-CCK2R Cells
ConditionUptake (% of total activity) at 1hUptake (% of total activity) at 2h
Non-blocked4.56 ± 0.398.75 ± 1.32
Blocked (with excess pentagastrin)0.19 ± 0.10.44 ± 0.41

Ex vivo biodistribution studies in mice bearing A431-CCK2R xenografts further detailed the accumulation of the Sulfo-Cyanine7 labeled compound in various tissues, demonstrating specific tumor uptake. nih.gov

Ex Vivo Biodistribution of [⁶⁸Ga]Sulfo-Cy7-FSC-MG in A431-CCK2R Xenografted Mice (% Injected Dose per Gram)
Organ1 hour post-injection2 hours post-injection
Blood4.7 ± 0.73.0 ± 0.5
Spleen31.4 ± 6.934.1 ± 4.5
Liver15.8 ± 1.925.7 ± 3.3
Kidneys14.3 ± 2.515.4 ± 2.6
Tumor3.1 ± 0.93.8 ± 0.7

The ability to conjugate this compound to tumor-targeting molecules makes it a powerful tool for cancer research. By labeling antibodies, peptides, or nanoparticles that specifically bind to tumor-associated antigens or receptors, researchers can visualize and track the localization of these agents to tumor sites in vivo. acs.orgnih.gov The high signal-to-noise ratio afforded by NIR imaging with Sulfo-Cyanine7 allows for sensitive detection of tumors, even at early stages. nih.gov The study by Gmeiner et al. demonstrated a tumor-to-muscle ratio of 3.1 for their Sulfo-Cyanine7 labeled compound at 2 hours post-injection, indicating successful tumor localization. nih.gov

A key advantage of in vivo fluorescence imaging is the ability to monitor the dynamic distribution of labeled molecules over time in the same living organism. lumiprobe.comacs.org This non-destructive method allows for longitudinal studies to track the pharmacokinetics and biodistribution of therapeutic agents or to observe the trafficking of specific cell populations. lumiprobe.comacs.org The high water solubility and stability of this compound make it particularly suitable for these long-term tracking experiments, as it can be conjugated to a variety of biomolecules without significantly altering their biological activity. acs.org

Tumor Localization and Targeted Imaging Strategies

Cellular and Subcellular Imaging Techniques

The unique spectral properties of this compound, with an excitation maximum around 750-756 nm and an emission maximum around 773-779 nm, place it in the near-infrared window. antibodies.com This region of the electromagnetic spectrum is advantageous for biological imaging because it minimizes interference from tissue autofluorescence and allows for deeper tissue penetration. lumiprobe.comantibodies.comevitachem.com

Live Cell Tracking of Labeled Biomolecules

The ability to covalently label biomolecules with this compound makes it an excellent tool for tracking their movement and localization within living cells. biosynth.comevitachem.com Researchers can label specific proteins, antibodies, or other molecules of interest and observe their dynamic processes in real-time without causing significant harm to the cells. lumiprobe.comantibodies.com This is crucial for understanding various cellular functions, such as protein trafficking and molecular interactions. evitachem.comaxispharm.com

High-Resolution Fluorescence Microscopy Applications

This compound is well-suited for various high-resolution fluorescence microscopy techniques. axispharm.comaxispharm.com Its brightness and photostability allow for the acquisition of detailed images of cellular and subcellular structures over extended periods. axispharm.comaxispharm.com This enables researchers to visualize the intricate organization of cells and the precise location of labeled biomolecules within them. axispharm.comsmolecule.com

Specific Receptor Internalization Studies

A significant application of this compound is in studying the process of receptor internalization. pubcompare.ai By labeling a ligand that binds to a specific cell surface receptor, researchers can track the entire complex as it is internalized by the cell.

A notable study utilized a conjugate of Sulfo-Cyanine7 to investigate receptor-mediated internalization in A431-CCK2R cells. acs.orgnih.gov The findings demonstrated a specific and quantifiable uptake of the labeled probe. After one hour of incubation, the internalized activity was measured at 4.56 ± 0.39%, which increased to 8.75 ± 1.32% after two hours. acs.orgnih.gov The specificity of this internalization was confirmed through blocking studies, where pre-saturating the receptors with an unlabeled ligand significantly reduced the uptake of the fluorescently labeled one. acs.orgnih.gov

Another experiment using fluorescence to measure cell uptake showed that a Sulfo-Cyanine7-labeled probe achieved 10.78 ± 1.04% uptake in non-blocked A431-CCK2R cells after two hours. acs.orgnih.gov In contrast, uptake was significantly reduced to 1.65 ± 0.47% in cells where the receptors were blocked. acs.orgnih.gov These results highlight the utility of this compound in quantifying receptor-specific cellular uptake.

Flow Cytometry and Cell Sorting Applications

This compound is also a valuable reagent in flow cytometry. axispharm.comaxispharm.comgeneseqtools.com In this technique, cells are passed through a laser beam, and the scattered and fluorescent light is detected. By labeling specific cell populations with Sulfo-Cyanine7, researchers can identify and quantify them within a heterogeneous sample. axispharm.comsmolecule.com Its distinct signal in the far-red spectrum allows for precise cell sorting and analysis, making it a powerful tool for immunology, cancer biology, and other fields where characterization of different cell types is essential. axispharm.comaxispharm.compubcompare.ai

ApplicationDescriptionKey Findings/AdvantagesSource
Live Cell Tracking Real-time monitoring of labeled biomolecules in living cells.Enables study of dynamic cellular processes. biosynth.comevitachem.com
High-Resolution Microscopy Detailed imaging of cellular and subcellular structures.High brightness and photostability allow for extended imaging. axispharm.comaxispharm.com
Receptor Internalization Quantifying the uptake of receptor-bound ligands.Demonstrated specific and quantifiable internalization in research studies. acs.orgnih.gov
Flow Cytometry Identifying and sorting specific cell populations.Provides a distinct signal for precise cell analysis and sorting. axispharm.comaxispharm.comgeneseqtools.com

Molecular Probe Design and Advanced Development Strategies

Design Principles for Targeted Imaging Probes

The fundamental principle behind targeted imaging probes is the specific accumulation of the imaging agent at a biological target of interest, such as a tumor or a specific cell type. This is achieved by linking the imaging molecule, in this case, Sulfo-Cyanine7, to a targeting moiety that has a high affinity for a particular biomarker.

Integration with Targeting Ligands (e.g., Peptides, Antibodies)

The NHS ester functionality of Sulfo-Cyanine7 allows for its straightforward conjugation to a wide array of targeting ligands that possess primary amine groups, such as peptides and antibodies. axispharm.comaxispharm.com This bioconjugation creates a probe that can selectively bind to specific cellular receptors or antigens. interchim.fr

For instance, peptides like the minigastrin analogue (MG11) and the cyclic pentapeptide (RGD) have been conjugated to Sulfo-Cyanine7-based constructs to target the cholecystokinin-2 (CCK-2) receptor and integrin αVβ3, respectively. nih.govacs.org These receptors are often overexpressed in various cancers, making them excellent targets for tumor imaging. nih.govacs.org Similarly, antibodies, with their high specificity, can be labeled with Sulfo-Cyanine7 to create antibody-drug conjugates (ADCs) or targeted imaging probes for specific cancer antigens. axispharm.commedchemexpress.com The resulting fluorescently labeled antibodies enable the visualization and tracking of cancer cells.

A study involving orange-derived extracellular vesicles (OEVs) demonstrated the modification of doxorubicin (B1662922) nanoparticles with cRGD for targeting, which were then labeled with Sulfo-Cyanine7 for imaging purposes. nih.gov This highlights the versatility of Sulfo-Cyanine7 NHS ester in complex, multi-component probe design.

Hybrid Imaging Probe Architectures (e.g., Fluorescent-Radiolabeled Conjugates)

To leverage the strengths of different imaging modalities, hybrid or multimodal imaging probes are being developed. This compound is integral to the creation of probes that combine fluorescence imaging with nuclear imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). mdpi.comnih.gov

These hybrid probes typically consist of a targeting ligand, a fluorescent dye (Sulfo-Cyanine7), and a chelator capable of sequestering a radionuclide. nih.gov This trimodal design allows for preoperative planning and intraoperative guidance. The radionuclide provides sensitive, whole-body imaging with PET or SPECT, while the fluorescent component enables high-resolution optical imaging during surgery to guide tumor resection. mdpi.com

Research has demonstrated the successful synthesis of such hybrid agents. For example, a chelator scaffold, Fusarinine C (FSC), has been used to link a Sulfo-Cyanine7 dye and targeting peptides (MG11 or RGD), which can then be radiolabeled with Gallium-68 (⁶⁸Ga) for PET imaging. nih.govacs.org These probes have shown specific receptor targeting and have been characterized for their potential in dual-modality imaging. nih.govacs.org

Functionalization with Chelators for Multimodal Imaging Agents

The development of multimodal imaging agents hinges on the effective functionalization of the probe with a chelator. Chelators are molecules that can form stable complexes with metal ions, including radiometals used in nuclear imaging.

In the context of Sulfo-Cyanine7 based probes, the chelator serves as the anchor for the radiolabel. Fusarinine C (FSC) is one such chelator that has been employed as a scaffold. nih.govacs.org Its structure allows for the attachment of both the Sulfo-Cyanine7 dye and targeting vectors. nih.govacs.org The synthesis of these complex molecules involves a multi-step process where the chelator is first modified with linkers, followed by the conjugation of the fluorescent dye and the targeting peptides. nih.govacs.org

For example, a study detailed the synthesis of divalent FSC-based hybrid imaging agents where Sulfo-Cyanine7 carboxylic acid was activated and conjugated to the chelator scaffold. nih.gov The resulting construct was then further functionalized with targeting peptides. nih.govacs.org These agents, when radiolabeled with ⁶⁸Ga, demonstrated high radiolabeling yields and stability, which are crucial for in vivo applications. nih.govacs.org The table below summarizes the characteristics of two such hybrid imaging agents.

Hybrid Imaging Agent Targeting Ligand Target Receptor IC50 Value (nM) Reference
Sulfo-Cy7-FSC-MGMinigastrin analogue (MG11)Cholecystokinin-2 (CCK-2)2.81 ± 0.66 nih.gov
Sulfo-Cy7-FSC-RGDCyclic Pentapeptide (RGD)Integrin αVβ31.13 ± 0.22 nih.gov

Nanomaterial Functionalization for Enhanced Imaging and Delivery

Nanomaterials offer unique platforms for the development of advanced imaging and therapeutic agents due to their size, surface properties, and ability to encapsulate or carry various molecules. Functionalizing nanomaterials with this compound enhances their utility for in vivo imaging.

Conjugation to Nanodiamonds and Polymeric Nanocapsules

This compound has been successfully conjugated to the surface of various nanoparticles, including nanodiamonds and polymeric nanocapsules, to render them fluorescent for tracking and imaging purposes.

In one study, polyglycerol-functionalized nanodiamonds (ND-PG) were conjugated with this compound. researchgate.net The amino groups on the surface of the modified nanodiamonds reacted with the NHS ester of the dye to form stable conjugates (ND-PG-Cy7). researchgate.net These fluorescent nanodiamonds were then used for in vivo tumor imaging.

Similarly, cucurbit researchgate.neturil-based polymer nanocapsules (CB researchgate.netPNs) have been covalently conjugated with this compound. ibs.re.kr The resulting fluorescent nanocapsules (Cy7-CB researchgate.netPNs) served as a stable platform for in vivo cancer targeting, where the surface could be further modified with targeting ligands through non-covalent host-guest interactions. ibs.re.kr

Enhancing Tumor Accumulation through Passive and Active Targeting

Nanoparticles can accumulate in tumor tissues through two main mechanisms: passive targeting and active targeting. Sulfo-Cyanine7-labeled nanoparticles are utilized to study and enhance both of these processes.

Passive targeting relies on the enhanced permeability and retention (EPR) effect, where the leaky vasculature and poor lymphatic drainage of tumors allow nanoparticles of a certain size to accumulate preferentially. researchgate.netdovepress.com Studies with Sulfo-Cyanine7-labeled polyglycerol-functionalized nanodiamonds have shown that these nanoparticles can preferentially accumulate in tumors, leading to clear fluorescence imaging in vivo, primarily due to the EPR effect. researchgate.net The prolonged blood circulation time of these nanoparticles further enhances this accumulation. researchgate.net

Active targeting involves functionalizing the nanoparticle surface with ligands that bind to specific receptors on cancer cells. This enhances the specificity and uptake of the nanoparticles at the tumor site. dovepress.com For example, N-succinyl-chitosan nanoparticles labeled with Sulfo-Cyanine7 and coupled with low-density lipoprotein (LDL) have been developed for liver cancer targeting. dovepress.com The LDL acts as a targeting moiety, binding to LDL receptors that are overexpressed on hepatoma cells, leading to increased accumulation of the nanoparticles in the tumor region compared to non-targeted nanoparticles. dovepress.com This enhanced accumulation was visualized through in vivo fluorescence imaging using the conjugated Sulfo-Cyanine7. dovepress.com

Development of Probes for Bioanalytical Assays

The development of highly sensitive and specific bioanalytical assays relies on the design of robust molecular probes. This compound has emerged as a valuable reagent in this field due to its unique chemical and spectral properties. This near-infrared (NIR) fluorescent dye is engineered for covalent conjugation to biomolecules, facilitating the creation of custom probes for a variety of assay formats.

The core of its utility lies in the N-hydroxysuccinimide (NHS) ester functional group. This group readily reacts with primary amine groups present on biomolecules, such as the lysine (B10760008) residues of proteins, to form stable amide bonds. This straightforward conjugation chemistry allows for the efficient labeling of a wide range of targets, including proteins, antibodies, and peptides, transforming them into fluorescent probes. axispharm.com

A key feature of this compound is its enhanced water solubility, conferred by the presence of sulfonate groups. This property is particularly advantageous when working with delicate proteins that are prone to denaturation in organic solvents, enabling labeling reactions to be performed in aqueous environments. lumiprobe.comglpbio.com The resulting labeled biomolecules can be used in various research and drug design experiments. glpbio.comantibodies.com

The spectral characteristics of Sulfo-Cyanine7 are central to its application in bioanalytical assays. Operating in the near-infrared spectrum, it minimizes interference from tissue autofluorescence and light scattering, which is a common challenge in biological samples. This leads to a higher signal-to-noise ratio and improved sensitivity in assays. Furthermore, Sulfo-Cyanine7 is an improved analog of the Cy7® fluorophore, boasting a 20% higher quantum yield and greater photostability. lumiprobe.comglpbio.comantibodies.com

The development of probes using this compound has been instrumental in creating targeted hybrid imaging agents. For instance, it has been conjugated to chelators to create probes for in vivo imaging and cell binding studies. nih.gov These hybrid probes can be used to monitor the distribution of labeled molecules in living organisms in a non-destructive manner. antibodies.com

Research has also focused on optimizing the labeling process and the performance of the resulting probes. For example, studies have investigated the degree of labeling (DoL) to avoid fluorescence quenching that can occur with over-labeling. Furthermore, the hydrophilic nature of the dye minimizes non-specific binding in biological systems, a critical factor for the accuracy of bioanalytical assays.

In one study, Sulfo-Cyanine7.5 NHS ester was used to label cardiac troponin T (cTnT) molecules. sci-hub.se This allowed for the ultra-sensitive detection and imaging of single cTnT molecules, demonstrating the dye's potential in developing diagnostic tools for cardiovascular diseases. sci-hub.se The researchers were able to attach approximately 27 Sulfo-Cyanine7.5 molecules per cTnT molecule, significantly amplifying the fluorescence signal. sci-hub.se

Another area of development involves the use of Sulfo-Cyanine7 in the creation of biosensors and biochips. By functionalizing surfaces with molecules that can be labeled with Sulfo-Cyanine7, researchers can create stable and specific interfaces for detecting biological interactions. This approach is foundational for the development of advanced diagnostic and analytical platforms.

Data Tables

Table 1: Spectral and Physicochemical Properties of this compound

PropertyValueSource
Excitation Maximum~750-756 nm axispharm.comlumiprobe.com
Emission Maximum~773-779 nm axispharm.comlumiprobe.com
Molar Extinction Coefficient~240,600 - 250,000 M⁻¹cm⁻¹ lumiprobe.com
Quantum Yield0.24 (20% improvement over Cy7®) lumiprobe.com
Stokes Shift~23 nm axispharm.com
Water SolubilityGood glpbio.comantibodies.com
Reactive GroupN-hydroxysuccinimide (NHS) ester
Target Functional GroupPrimary amines

Table 2: Research Findings on Sulfo-Cyanine7 Probe Development

Research FocusKey FindingApplicationSource
Hybrid Imaging ProbesConjugation to chelators creates targeted probes for in vivo imaging and cell binding studies.In vivo imaging, Cell biology nih.gov
Cardiac Biomarker DetectionLabeling of cardiac troponin T with Sulfo-Cyanine7.5 enabled single-molecule detection.Diagnostics sci-hub.se
Degree of Labeling (DoL) OptimizationControlling the dye-to-protein ratio is crucial to prevent fluorescence quenching.Bioanalytical Assay Development
Surface FunctionalizationAnchoring alkyne-functionalized biomolecules for subsequent labeling with Sulfo-Cyanine7 derivatives.Biosensors, Biochips
Receptor-Mediated Internalization[⁶⁸Ga]Sulfo-Cy7-FSC-MG showed specific uptake in CCK2R-positive cells.Cancer Research, Drug Delivery nih.gov

Advanced Spectroscopic Investigations of Sulfo Cyanine7 Fluorophores

Photophysical Properties and Their Modulation in Research Environments

Sulfo-Cyanine7 NHS ester is a water-soluble, near-infrared (NIR) fluorescent dye engineered for advanced imaging and labeling applications. Its distinct photophysical characteristics, particularly its quantum yield and photostability, have been the subject of significant research, leading to a deeper understanding of its behavior in various experimental contexts.

This compound was developed as an enhanced analog of the Cy7® fluorophore. antibodies.comlumiprobe.com A key improvement lies in its fluorescence quantum yield, which is approximately 20% higher than its non-sulfonated counterpart. antibodies.comaxispharm.combiomol.com This enhancement directly contributes to brighter signals and increased sensitivity in fluorescence-based detection methods. The presence of sulfonate groups not only improves water solubility, which is crucial for labeling delicate proteins in aqueous buffers, but also influences the electronic environment of the chromophore, leading to these favorable optical properties. antibodies.com

The characterization of Sulfo-Cyanine7 reveals a dye with a high molar extinction coefficient and a fluorescence quantum yield reported to be 0.24. lumiprobe.com These properties make it exceptionally well-suited for demanding applications, including in vivo imaging where strong, detectable signals are necessary to overcome tissue absorption and scattering. researchgate.net

PropertyValueReference
Absorption Maximum (λabs)~750-756 nm , antibodies.com
Emission Maximum (λem)~773-779 nm , antibodies.com
Molar Extinction Coefficient (ε)~2.5 × 105 M-1cm-1
Fluorescence Quantum Yield (ΦF)0.24 lumiprobe.com
Quantum Yield Improvement~20% (vs. non-sulfonated Cyanine7) , antibodies.com, axispharm.com

This compound exhibits high photostability, a critical feature that allows for longer imaging sessions and more reliable quantification without significant signal loss from photobleaching. antibodies.comlumiprobe.com This inherent stability is an advantage over many other organic fluorophores, particularly in experiments involving high-intensity laser excitation.

Research into cyanine (B1664457) dyes has identified several general strategies to further enhance photostability. One major pathway for photobleaching involves the dye's long-lived triplet state, which can react with molecular oxygen to produce damaging reactive oxygen species. nih.gov Therefore, strategies often focus on mitigating this process:

Triplet State Quenchers : The addition of chemical agents that depopulate the triplet state can significantly improve dye longevity. nih.gov Small molecules like cyclooctatetraene (B1213319) (COT) and the antioxidant trolox (B1683679) are commonly used as triplet state quenchers in imaging buffers. nih.gov More recently, naturally occurring thio-imidazole amino acids such as ergothioneine (B1671048) have been shown to be highly effective photostabilizers for cyanine dyes like Cy3 and Cy5 by efficiently quenching their triplet excited states. chemrxiv.org

Structural Modification : The photostability of cyanine dyes can be enhanced by altering their chemical structure. nih.gov Introducing electron-withdrawing groups into the aromatic system of the dye can reduce its reactivity towards singlet oxygen, a key bleaching agent. nih.gov

Supramolecular Encapsulation : Confining dye molecules within the cavity of a host molecule, such as a cyclodextrin, can provide a shielding effect. arxiv.orgarxiv.org This encapsulation restricts the mobility of the dye and can protect it from reactive species in the surrounding solution, leading to a marked increase in photostability. arxiv.orgarxiv.org

Quantum Yield Enhancements and Characterization

Photoisomerization Dynamics and Its Impact on Fluorescence

Beyond simple photobleaching, the fluorescence of Sulfo-Cyanine7 is profoundly affected by a reversible process known as photoisomerization. This phenomenon, common in cyanine dyes, involves a light-induced conformational change around the polymethine chain that links the two aromatic ends of the molecule. nih.govnih.gov

Advanced spectroscopic studies have revealed the complex photoisomerization kinetics of Sulfo-Cyanine7 (SCy7). nih.govnih.gov Using a combination of Fluorescence Correlation Spectroscopy (FCS) and transient state (TRAST) excitation modulation spectroscopy, researchers have identified an excitation-induced photoisomerized state that is not dark, but rather exhibits a redshifted emission spectrum compared to the primary all-trans isomer. nih.govacs.orgresearchgate.net

This finding is consistent with a three-state model involving the ground state (all-trans), a largely non-emissive cis-isomer, and this second, red-emissive photoisomer. nih.gov The generation of this state becomes more prominent at higher excitation intensities and can significantly influence fluorescence readouts, especially in single-molecule and super-resolution imaging techniques where it contributes to blinking kinetics. nih.govacs.org The existence of this state can also be leveraged as a strategy to effectively push the emission of the dye further into the near-infrared region. researchgate.netnih.gov

The dynamics of photoisomerization and the formation of the red-emissive state are not intrinsic properties of the dye alone but are highly sensitive to the dye's immediate microenvironment. nih.govnih.gov Key environmental factors that modulate these dynamics include:

Viscosity : Higher local viscosity can physically hinder the rotation around the polymethine chain, thereby suppressing the formation of photoisomers.

Polarity : The polarity of the solvent or surrounding medium can influence the energy landscape of the different isomeric states, affecting their relative populations and transition kinetics. nih.gov

Steric Constraints : When the dye is bound to a macromolecule or embedded within a structure like a lipid membrane, steric hindrance can limit the conformational freedom required for isomerization. researchgate.netnih.govnih.gov

Studies have shown that the photoisomerization and the formation of the emissive state are strongly dependent on these local conditions.

The strong dependence of Sulfo-Cyanine7's photoisomerization kinetics on its surroundings opens up the possibility of using it as an environmental sensor. researchgate.netnih.govnih.gov By monitoring changes in the fluorescence emission spectrum or the kinetics of state transitions using techniques like TRAST, information about the local viscosity, polarity, or binding state of the dye can be inferred. nih.gov This capability allows SCy7 to act as a probe for reporting on microenvironments within solutions, on cell membranes, or inside live cells, all while operating in the advantageous near-infrared spectral window which minimizes autofluorescence and light scattering. nih.govnih.gov

Influence of Local Viscosity, Polarity, and Steric Constraints

Fluorescence Correlation Spectroscopy (FCS) and Blinking Kinetics Studies

Fluorescence Correlation Spectroscopy (FCS) has been instrumental in elucidating the complex photophysical behavior of Sulfo-Cyanine7 (Sulfo-Cy7). Research employing a combination of FCS and transient state (TRAST) excitation modulation spectroscopy has revealed significant insights into the blinking kinetics of this near-infrared (NIR) fluorophore. nih.govacs.org These studies have identified that the photoisomerization kinetics of Sulfo-Cy7 are a primary contributor to its blinking behavior. nih.gov

A key finding from these investigations is the identification of a photoisomerized state of Sulfo-Cy7 that exhibits a redshifted emission. nih.govacs.org The kinetics of transitioning into and out of this state are consistent with a three-state photoisomerization model. nih.gov This process involves the ground state, the excited singlet state, and a long-lived photoisomeric state. The existence of this red-emissive photoisomer was further confirmed by combining TRAST with spectrofluorimetry, which showed an excitation-induced redshift in the emission spectrum of the dye. nih.gov

The blinking kinetics, influenced by this photoisomerization, are not static but are highly dependent on the local environment. Factors such as viscosity, polarity, and steric constraints can significantly alter the rate of formation of the redshifted photoisomer. This suggests that Sulfo-Cyanine7 could potentially be used as a sensor to probe these environmental parameters. The utilization of FCS allows for the study of these kinetics, including the reversible transitions to long-lived dark states, by analyzing how the average fluorescence intensity changes with the modulation of the laser excitation. nih.gov

FCS curves obtained from Sulfo-Cyanine7 in aqueous solution have demonstrated two main relaxations. acs.org These are attributed to the photoisomerization of the dye and its diffusion through the observation volume. acs.org The rate of photoisomerization relaxation has been shown to be dependent on the intensity of the excitation laser. acs.org

Table 1: Summary of Blinking and Photoisomerization Kinetics of Sulfo-Cyanine7

ParameterObservationResearch ContextCitation
Kinetic Model Three-state photoisomerization modelCharacterization of a red-emissive photoisomerized state. nih.gov
Primary Cause of Blinking Photoisomerization leading to a dark or spectrally shifted state.Studies using FCS and TRAST to investigate photodynamics. nih.gov
Environmental Dependence Kinetics are influenced by local viscosity, polarity, and steric hindrance.Suggests potential for use as an environmental sensor.
FCS Curve Relaxations Two relaxations observed, corresponding to photoisomerization and diffusion.Analysis of fluorescence fluctuations in aqueous solution. acs.org

Fluorescence Lifetime Measurements and Their Research Utility

Fluorescence lifetime measurements are a powerful tool for investigating the photophysical processes of fluorophores, and in the case of Sulfo-Cyanine7, they have been particularly useful for studying photoisomerization. The fluorescence lifetime, which is the average time a molecule remains in its excited state before returning to the ground state, can be altered by various molecular processes.

For Sulfo-Cyanine7, research has shown that the fluorescence lifetime differs between its normal (all-trans, or N) state and its photoisomerized (cis, or P) state. acs.org This difference provides a direct means to detect and quantify the presence of each state. In one study, using 690 nm excitation, the fluorescence lifetime of the N state was determined to be 0.52 ns, while the P state had a shorter lifetime of 0.3 ns. acs.org When the excitation wavelength was shifted to 780 nm, which preferentially excites the redshifted P state, the measured lifetime was 0.38 ns, reflecting a greater contribution from the photoisomer. acs.org

The research utility of these measurements is significant. By monitoring changes in fluorescence lifetime, researchers can gain a deeper understanding of the photoisomerization process that contributes to the blinking and dark states of Sulfo-Cyanine7 and other near-infrared cyanine dyes. This knowledge is critical for applications such as single-molecule localization microscopy (SMLM) and Förster resonance energy transfer (FRET), where photoisomerization can influence the accuracy and interpretation of the results. Characterizing the distinct lifetimes of the different isomeric states allows for a more complete picture of the dye's photodynamics under various conditions. acs.org

Table 2: Fluorescence Lifetime Data for Sulfo-Cyanine7 Isomeric States

Isomeric StateExcitation Wavelength (nm)Measured Fluorescence Lifetime (ns)Citation
Normal (N) State6900.52 acs.org
Photoisomerized (P) State6900.3 acs.org
P State (Predominantly)7800.38 acs.org

Surface-Enhanced Raman Scattering (SERS) Studies with Sulfo-Cyanine Dyes

Surface-Enhanced Raman Scattering (SERS) is a technique that provides greatly enhanced Raman signals from molecules adsorbed onto nanostructured metal surfaces. Studies have been conducted on sulfo-cyanine NHS esters to investigate their SERS response, which is important for the development of SERS-based tags for bioimaging and diagnostics. researchgate.net

Research on sulfo-cyanine dyes, such as sulfo-cyanine 5.5 and sulfo-cyanine 7.5 NHS esters, adsorbed on gold nanoparticles has provided insights into their vibrational properties. researchgate.net The SERS spectra of these dyes exhibit characteristic bands corresponding to different parts of the molecular structure, including the indole (B1671886) moiety and the polymethine chain. researchgate.net For instance, vibrations of the indole moiety are observed as bands at 586 and 682 cm⁻¹. researchgate.net

A significant finding is the enhancement of the SERS signal in the presence of certain ions. The addition of chloride anions to a suspension of sulfo-cyanine 5.5 NHS ester and gold nanoparticles led to an approximately five-fold increase in the SERS intensity. colab.ws This effect is crucial for optimizing the sensitivity of SERS-based detection methods.

Furthermore, the SERS profile of these dyes can be influenced by the surface charge of the nanoparticles. researchgate.net Studies using gold nanoparticles coated with either negatively charged polystyrene sulfonate (PSS) or positively charged poly(diallyldimethylammonium chloride) (PDDA) have shown changes in the SERS spectra, indicating that the interaction between the dye and the nanoparticle surface is sensitive to electrostatic conditions. researchgate.net These predictive studies of nanoparticle-dye suspensions are vital for designing SERS tags with a predictable and robust optical response. researchgate.net

Table 3: Key Raman Bands Observed in SERS Spectra of Sulfo-Cyanine Dyes

Wavenumber (cm⁻¹)Tentative Vibrational AssignmentCompoundCitation
494Pyrrolidine moiety vibrationSulfo-Cyanine 7.5 NHS ester researchgate.net
586Indole moiety vibrationSulfo-Cyanine 7.5 NHS ester researchgate.net
682Indole moiety vibrationSulfo-Cyanine 7.5 NHS ester researchgate.net

Comparative Analysis with Other Fluorophores in Research Contexts

Advantages over Non-Sulfonated Cyanine7 Derivatives

The introduction of sulfonate groups to the cyanine (B1664457) dye structure imparts significant advantages, particularly in the context of biological applications. These advantages primarily revolve around improved aqueous solubility and the gentle handling of delicate biomolecules.

Enhanced Water Solubility for Aqueous Bioconjugation

One of the most significant advantages of Sulfo-Cyanine7 NHS ester over its non-sulfonated counterpart is its enhanced water solubility. creative-diagnostics.comlumiprobe.comantibodies.comaxispharm.com The presence of negatively charged sulfonate groups makes the dye readily soluble in aqueous solutions, which is the native environment for most biological molecules. creative-diagnostics.comaxispharm.combiotium.com This property is crucial for bioconjugation, the process of attaching the dye to biomolecules such as proteins, antibodies, and nucleic acids. creative-diagnostics.comaxispharm.com

For non-sulfonated cyanine dyes, which have low aqueous solubility, the labeling process often requires the use of organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to ensure the dye dissolves and can react with the target molecule. lumiprobe.comlumiprobe.com However, these organic solvents can be harsh on delicate biomolecules, potentially leading to their denaturation and loss of function. antibodies.comlumiprobe.com this compound eliminates the need for these organic co-solvents, allowing the labeling reaction to be performed entirely in an aqueous buffer. lumiprobe.comlumiprobe.com This simplifies the labeling protocol and is particularly beneficial when working with sensitive proteins that are prone to denaturation. antibodies.comlumiprobe.com

Solubility of Cyanine7 Derivatives

Solvent This compound Non-sulfonated Cyanine7 NHS ester
Ethanol Soluble Soluble
Acetone Insoluble Soluble
Dichloromethane (DCM) Insoluble Soluble
Diethyl ether Insoluble Insoluble
Dimethylformamide (DMF) Good Soluble
Dimethyl sulfoxide (DMSO) Good Soluble

This table is based on information from sources. antibodies.comlumiprobe.com

Reduced Denaturation of Delicate Biomolecules

As mentioned previously, the ability to perform bioconjugation in a purely aqueous environment is a major advantage of this compound. creative-diagnostics.comlumiprobe.comantibodies.com The elimination of organic co-solvents minimizes the risk of denaturing sensitive biomolecules, such as enzymes and antibodies, which can lose their biological activity when exposed to harsh chemical environments. antibodies.combiotium.com This makes this compound the preferred choice for labeling delicate proteins and other biomolecules that are susceptible to denaturation. antibodies.comlumiprobe.com The preservation of the biomolecule's native structure and function is critical for the accuracy and validity of many biological assays and imaging studies.

Comparison with Other Cyanine Dyes (e.g., Cy3, Cy5, Cy5.5, Cy7.5) in NIR Range

The cyanine dye family offers a broad spectrum of fluorescent labels, each with distinct spectral properties. The choice of dye often depends on the specific requirements of the experiment, such as the available excitation sources and the need for multiplexing.

Spectral Overlap and Multiplexing Considerations

Sulfo-Cyanine7 is a near-infrared (NIR) dye, with an absorption maximum around 750 nm and an emission maximum around 773-779 nm. creative-diagnostics.comantibodies.comaxispharm.com This places it in a spectral region with low background fluorescence from biological tissues, making it ideal for in vivo imaging. antibodies.comaxispharm.com When considering multiplexing, which is the simultaneous detection of multiple targets, it is crucial to select dyes with minimal spectral overlap to avoid signal bleed-through between channels.

The spectral characteristics of Sulfo-Cyanine7 allow it to be used in combination with other cyanine dyes that excite and emit at shorter wavelengths, such as Cy3 (abs/em ~550/570 nm) and Cy5 (abs/em ~650/670 nm). adcreviews.com The significant separation in their emission spectra allows for effective discrimination of their signals using appropriate filter sets. However, there can be some spectral overlap with dyes that are closer in the NIR spectrum, such as Cy5.5 (abs/em ~673/707 nm) and Cy7.5 (abs/em ~788/808 nm). adcreviews.com Careful selection of excitation sources and emission filters is necessary to minimize crosstalk when using these dyes together in a multiplexed experiment.

Differential Photophysical Characteristics

The photophysical properties of cyanine dyes, such as their quantum yield and photostability, can vary. The quantum yield, which is a measure of the efficiency of fluorescence, is an important factor in determining the brightness of a fluorophore. Sulfo-Cyanine7 is reported to have a quantum yield that is 20% higher than its non-sulfonated counterpart. lumiprobe.com

Compared to other cyanine dyes, the quantum yields generally decrease as the emission wavelength moves further into the NIR region. acs.org For instance, pentamethine cyanines like Cy5 tend to have higher quantum yields than heptamethine cyanines like Cy7. acs.org However, the advantages of working in the NIR region, such as reduced background and deeper tissue penetration, often outweigh the lower quantum yields for in vivo applications. acs.org

Photostability, or the resistance to photobleaching, is another critical characteristic. While cyanine dyes are generally known for their good photostability, this can vary between different derivatives. pdx.edu Some studies suggest that Sulfo-Cyanine7 exhibits high photostability, making it suitable for long-term imaging experiments. axispharm.com

Spectral Properties of Common Cyanine Dyes

Dye Excitation Max (nm) Emission Max (nm) Molar Extinction Coefficient (M⁻¹cm⁻¹) Quantum Yield
Sulfo-Cy3 555 565 150,000 0.10
Sulfo-Cy5 649 664 250,000 0.25
Sulfo-Cy5.5 676 695 250,000 0.18
Sulfo-Cyanine7 750-756 773-779 240,600-250,000 0.12-0.3

This table is compiled from data in sources. antibodies.comadcreviews.comlubio.chbio-techne.comrndsystems.com

Comparative Studies with Alternative NIR Fluorescent Dyes (e.g., Squaraine Dyes, IRDye800CW)

Beyond the cyanine family, other classes of NIR fluorescent dyes are available for biological research, each with its own set of advantages and disadvantages.

Squaraine dyes are another class of NIR fluorophores. pdx.eduresearchgate.net In comparison to cyanine dyes, squaraines can exhibit higher molar absorptivities but often have lower fluorescence quantum yields in aqueous solutions. researchgate.net However, their quantum yields can significantly increase upon binding to proteins. researchgate.net Squaraine dyes are also reported to have higher photostability compared to cyanines. researchgate.net One notable difference is that squaraine dyes tend to absorb and emit at shorter wavelengths than comparable cyanine dyes. researchgate.net

IRDye800CW is a popular commercially available NIR dye that is often used in comparative studies. In one study, a Sulfo-Cyanine7 conjugate showed higher activity in all organs compared to its IRDye800CW counterpart, which was attributed to its higher lipophilicity. nih.gov In another study comparing hybrid imaging agents, both Sulfo-Cy5 and IRDye800CW conjugates showed fast clearance and low accumulation in non-targeted organs. researchgate.net A study on fungal infection imaging found that both [68Ga]Ga-DAFC-SulfoCy7 and -IRDye 800CW allowed for visualization of the infected lung tissue, though with slightly lower contrast compared to a Cy5 conjugate. imtm.cz

The choice between Sulfo-Cyanine7 and other NIR dyes like Squaraine dyes or IRDye800CW will ultimately depend on the specific experimental goals, the biological system under investigation, and the desired photophysical and pharmacokinetic properties of the fluorescent probe.

Contrasting Spectral Properties and Quantum Yields

The efficacy of a fluorophore is fundamentally linked to its ability to absorb and emit light, as well as the efficiency of this process. Key parameters for comparison include the maximum excitation and emission wavelengths (λex and λem), the molar extinction coefficient (ε), and the fluorescence quantum yield (Φ).

This compound exhibits strong absorption and emission in the near-infrared spectrum, with typical excitation and emission maxima around 750-756 nm and 773-779 nm, respectively. lumiprobe.comantibodies.comaxispharm.com Its molar extinction coefficient is notably high, in the range of 240,600 to 250,000 M⁻¹cm⁻¹. lumiprobe.comantibodies.com The fluorescence quantum yield of this compound is reported to be approximately 0.24 to 0.28, which is a significant improvement over the non-sulfonated Cyanine7. lumiprobe.comlunanano.calunanano.ca

For comparative purposes, other prominent NIR fluorophores are considered:

Alexa Fluor 750: This dye has an excitation maximum at approximately 749 nm and an emission maximum at 775 nm. thermofisher.comabcam.com It possesses a high molar extinction coefficient of about 290,000 M⁻¹cm⁻¹. thermofisher.com

IRDye 800CW: This fluorophore typically shows an absorption maximum around 774-777 nm and an emission maximum at 789-794 nm. thno.orgld.ru Its molar extinction coefficient is approximately 240,000 M⁻¹cm⁻¹. The quantum yield for IRDye 800CW is noted to be around 0.12.

Cyanine7 (non-sulfonated): The non-sulfonated parent compound, Cyanine7, has similar spectral properties to its sulfo-derivative, with an excitation maximum around 750 nm and an emission maximum around 764-770 nm. tocris.com However, its quantum yield is lower, at approximately 0.23.

Table 1: Comparative Spectral Properties and Quantum Yields of NIR Fluorophores

Fluorophore Excitation Max (nm) Emission Max (nm) Molar Extinction Coefficient (M⁻¹cm⁻¹) Quantum Yield (Φ)
This compound 750-756 lumiprobe.com 773-779 lumiprobe.com 240,600-250,000 lumiprobe.comantibodies.com 0.24-0.28 lumiprobe.comlunanano.ca
Alexa Fluor 750 749 thermofisher.comabcam.com 775 thermofisher.comabcam.com 290,000 thermofisher.com Not specified
IRDye 800CW 774-777 thno.orgld.ru 789-794 thno.orgld.ru 240,000 0.12
Cyanine7 (non-sulfonated) 750 tocris.com 764-770 tocris.com 250,000 0.23

Differences in Photostability and Environmental Sensitivity

Beyond spectral characteristics, the robustness of a fluorophore under experimental conditions is critical for long-term and quantitative imaging studies. Photostability, the resistance to light-induced degradation, and environmental sensitivity, the change in fluorescence properties in response to the local environment, are key considerations.

This compound is recognized for its enhanced photostability compared to other cyanine dyes, a feature that allows for more extended imaging sessions with less signal decay. lumiprobe.comantibodies.com The sulfonate groups also contribute to its high water solubility, making it particularly suitable for labeling proteins in aqueous environments without causing denaturation. antibodies.com The fluorescence of Sulfo-Cyanine7 can be influenced by its environment; for instance, photoisomerization can lead to the formation of a red-emissive state. nih.gov

In comparison:

Alexa Fluor 750: The Alexa Fluor family of dyes is generally known for its high photostability and pH insensitivity over a broad range. thermofisher.comuci.edu This makes them reliable reporters in various cellular environments.

IRDye 800CW: This dye also exhibits good photostability. thno.orgpubcompare.ai One study showed that after one hour of continuous laser exposure, an IRDye 800CW conjugate retained 84% of its fluorescence intensity. thno.org It is also highly water-soluble. ld.ru However, some cyanine-7 dyes, including IRDye800CW, have been shown to be sensitive to radiobleaching. researchgate.net

Cyanine7 (non-sulfonated): The non-sulfonated version of Cy7 has moderate photostability. Its lower water solubility often necessitates the use of organic co-solvents in labeling reactions, which can be detrimental to sensitive biomolecules.

Table 2: Comparative Photostability and Environmental Sensitivity

Fluorophore Photostability Key Environmental Sensitivities
This compound High, improved over other cyanine dyes. lumiprobe.comantibodies.com High water solubility minimizes protein denaturation. antibodies.com Susceptible to photoisomerization. nih.gov
Alexa Fluor 750 High. thermofisher.comuci.edu Generally pH-insensitive. thermofisher.com
IRDye 800CW Good; retained 84% fluorescence after 1h laser exposure. thno.org Sensitive to radiobleaching. researchgate.net
Cyanine7 (non-sulfonated) Moderate. Low water solubility may require organic co-solvents.

Emerging Research Directions and Future Perspectives of Sulfo Cyanine7 Nhs Ester

Development of Novel Bioconjugation Chemistries Beyond Amine-Reactivity

While the N-hydroxysuccinimide (NHS) ester facilitates efficient labeling of primary amines on biomolecules, the development of alternative bioconjugation strategies is expanding the toolkit for utilizing Sulfo-Cyanine7. thermofisher.com These novel chemistries offer greater selectivity and versatility in labeling complex biological molecules.

One prominent area of development is "click chemistry," a set of bioorthogonal reactions that are highly specific and efficient. interchim.fr Sulfo-Cyanine7 derivatives featuring alkyne or azide (B81097) functional groups are now available, enabling their conjugation to biomolecules modified with a corresponding azide or alkyne group through a copper-catalyzed or copper-free cycloaddition reaction. interchim.frlumiprobe.combroadpharm.com This approach is particularly advantageous due to its high selectivity, as neither azide nor alkyne groups are naturally present in most biological systems. interchim.fr

Another emerging strategy involves the use of tetrazine-modified Sulfo-Cyanine7. Tetrazines react rapidly with strained alkenes and alkynes, such as trans-cyclooctenes (TCO), in a bioorthogonal manner. alabiolab.rointerchim.fr This inverse-electron-demand Diels-Alder cycloaddition is exceptionally fast and proceeds without the need for a catalyst, making it suitable for in vivo applications. interchim.fr

These alternative conjugation methods provide researchers with greater control over the labeling process, allowing for site-specific modification of biomolecules and the creation of more complex and functional bioconjugates.

Integration into Advanced Imaging Modalities (e.g., Photoacoustic Imaging, Optoacoustic Imaging)

The favorable spectral properties of Sulfo-Cyanine7, particularly its absorption in the near-infrared window, make it an excellent candidate for advanced imaging techniques that offer deeper tissue penetration and higher resolution than conventional fluorescence imaging. axispharm.comdtic.mil

Photoacoustic Imaging (PAI): PAI is a hybrid imaging modality that combines the high contrast of optical imaging with the high spatial resolution of ultrasound. When a molecule like Sulfo-Cyanine7 absorbs light, it generates a small amount of heat, leading to thermoelastic expansion and the production of ultrasonic waves that can be detected. dtic.mil Researchers have successfully used Sulfo-Cyanine7 and its derivatives as contrast agents in PAI to visualize anatomical structures and track biological processes in vivo. dtic.milbiorxiv.orgcaltech.edu For instance, Sulfo-Cyanine7.5-labeled insulin (B600854) has been used to monitor its dynamics at the injection site using photoacoustic imaging. biorxiv.org

Optoacoustic Imaging: Similar to PAI, optoacoustic imaging relies on the generation of sound waves following light absorption. It has been demonstrated that Sulfo-Cyanine7 can be used in multispectral optoacoustic tomography (MSOT) for non-invasive imaging. medkoo.commedkoo.com

The integration of Sulfo-Cyanine7 into these advanced imaging modalities opens up new possibilities for preclinical and potentially clinical research, enabling the visualization of biological processes with unprecedented detail and depth.

Applications in In Vitro Diagnostics and Molecular Sensing (Research-Oriented)

The unique fluorescent properties of Sulfo-Cyanine7 are being harnessed for the development of sensitive and specific in vitro diagnostic tools and molecular sensors for research applications. axispharm.comalfachemic.com

A notable application is in the development of fluorescence-based assays. For example, a strategy based on the fluorescence enhancement of Sulfo-Cyanine7 has been proposed for the detection of specific analytes. alfachemic.com This method involves a "pro-fluorophore" approach where the dye is initially in a quenched or non-fluorescent state and becomes fluorescent upon interaction with the target analyte. alfachemic.com

Furthermore, Sulfo-Cyanine7 has been utilized in horseradish peroxidase (HRP)-based assays. Research has shown that the fluorescence of Sulfo-Cyanine7 is quenched upon enzymatic oxidation by HRP in the presence of hydrogen peroxide. acs.org This principle has been applied to develop assays for metabolites in complex biological fluids. acs.org

The development of such research-oriented diagnostic and sensing platforms highlights the versatility of Sulfo-Cyanine7 beyond its traditional role as a simple imaging agent.

Strategies for Enhanced Performance in Complex Biological Environments

Optimizing the performance of fluorescent probes in the intricate and dynamic environment of a living organism is a significant challenge. Researchers are actively developing strategies to improve the signal-to-noise ratio and minimize non-specific interactions of Sulfo-Cyanine7 conjugates.

Minimizing Non-Specific Binding and Background Signal

Non-specific binding of fluorescent probes to non-target molecules or surfaces can lead to high background signals, obscuring the specific signal of interest. nicoyalife.com Several strategies are employed to mitigate this issue:

Blocking Agents: The use of blocking agents, such as bovine serum albumin (BSA), can help to saturate non-specific binding sites on tissues or cells, thereby reducing background staining. biossusa.com

Buffer Optimization: Adjusting the pH and salt concentration of the buffer can minimize charge-based and hydrophobic interactions that contribute to non-specific binding. nicoyalife.com For instance, increasing the salt concentration can shield charged interactions. nicoyalife.com

Use of Surfactants: Non-ionic surfactants like Tween 20 can disrupt hydrophobic interactions and prevent the probe from adhering to surfaces. nicoyalife.com

Tyramide Signal Amplification (TSA): TSA is a technique that can enhance the signal intensity, allowing for the use of lower concentrations of the primary antibody-dye conjugate. lumiprobe.com This reduction in concentration can, in turn, decrease non-specific binding and background. lumiprobe.com

Enhancing Signal-to-Noise Ratios for Deeper Imaging

Achieving a high signal-to-noise ratio (SNR) is crucial for deep tissue imaging, where light scattering and absorption can significantly attenuate the signal. researchgate.net Strategies to enhance SNR include:

Improved Quantum Yield: Sulfo-Cyanine7 is reported to have a 20% higher quantum yield compared to the non-sulfonated Cyanine7, which contributes to a brighter signal. lumiprobe.com

Rational Design of Next-Generation Sulfo-Cyanine Probes

The insights gained from current research are paving the way for the rational design of new and improved Sulfo-Cyanine probes. The goal is to create next-generation dyes with enhanced properties tailored for specific applications.

Future design strategies may focus on:

Modifying the Molecular Structure: By making chemical modifications to the cyanine (B1664457) backbone, it may be possible to further enhance properties like photostability, quantum yield, and water solubility. Introducing different functional groups can also be used to fine-tune the spectral properties of the dye.

Developing "Smart" Probes: These are probes that are activated or change their fluorescence properties in response to specific biological stimuli, such as enzymes, pH, or reactive oxygen species. This can lead to highly specific and sensitive detection of biological events.

Creating Multifunctional Probes: This involves integrating Sulfo-Cyanine7 with other functional moieties, such as targeting ligands (e.g., antibodies, peptides) and therapeutic agents, to create theranostic probes for simultaneous imaging and therapy. rsc.org

The continuous evolution of Sulfo-Cyanine7 and its derivatives, driven by a deeper understanding of its chemical and photophysical properties, promises to deliver powerful new tools for biological research and biomedical applications.

Q & A

Q. How to interpret contradictory results in dye stability assays?

  • Analysis Framework :

Environmental Variables : Track light exposure, temperature fluctuations, and freeze-thaw cycles, which degrade dye performance .

Batch Variability : Compare HPLC purity data across dye lots; low-purity batches may yield inconsistent results .

Protein-Dye Interactions : Aggregated proteins may quench fluorescence, leading to false-negative readings. Validate via dynamic light scattering (DLS) .

Tables for Key Parameters

Parameter Optimal Condition Reference
Absorption λmax750–800 nm
Emission λmax773–810 nm
Storage Stability (Solid)-20°C, desiccated, dark; 12 months
Molar Extinction Coefficient~199,000 M⁻¹cm⁻¹
Recommended Reaction pH8.5–9.0

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.